molecular formula C13H19N5S2 B11493667 7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

Cat. No.: B11493667
M. Wt: 309.5 g/mol
InChI Key: GPBSBDSLSDUSOK-UHFFFAOYSA-N
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Description

7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as an ethylpiperazine moiety and methyl groups. The compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

The synthesis of 7-(4-ethylpiperazin-1-yl)-3,5-dimethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves multi-step reactions. One common synthetic route includes the condensation of 1,3-thiazol-2-amine with ethyl acetoacetate and aromatic aldehydes under ultrasonic activation in isopropyl alcohol at 20°C . This method emphasizes the principles of green chemistry, such as environmental safety and atom economy. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new heterocyclic structures.

Common reagents used in these reactions include acetonitrile, potassium carbonate, triethylamine, and methanol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-ethylpiperazin-1-yl)-3,5-dimethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as an inhibitor of topoisomerase I, an enzyme involved in DNA replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and inhibition of cancer cell proliferation . Additionally, it may interact with adenosine receptors, influencing various physiological processes .

Comparison with Similar Compounds

Similar compounds to 7-(4-ethylpiperazin-1-yl)-3,5-dimethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione include other thiazolopyrimidine derivatives such as:

These compounds share a similar core structure but differ in their functional groups and specific biological activities

Properties

Molecular Formula

C13H19N5S2

Molecular Weight

309.5 g/mol

IUPAC Name

7-(4-ethylpiperazin-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C13H19N5S2/c1-4-17-5-7-18(8-6-17)12-10-11(14-9(2)15-12)16(3)13(19)20-10/h4-8H2,1-3H3

InChI Key

GPBSBDSLSDUSOK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC3=C2SC(=S)N3C)C

Origin of Product

United States

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